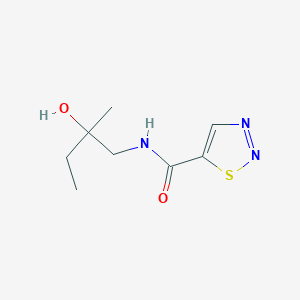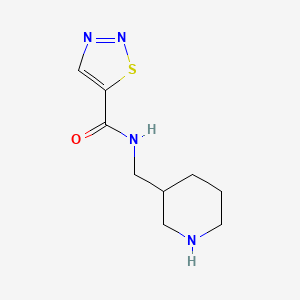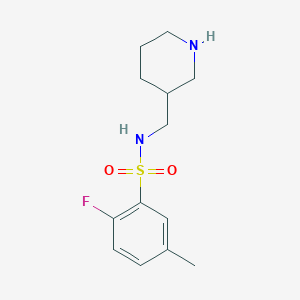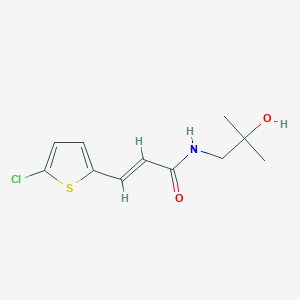![molecular formula C13H12F3NO3 B7589246 2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)
2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MCC and is synthesized using specific methods that ensure its purity and effectiveness.
Mechanism of Action
The mechanism of action of MCC is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are inflammatory mediators. By inhibiting these enzymes, MCC reduces inflammation and pain.
Biochemical and Physiological Effects:
MCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. MCC has been shown to be well-tolerated in animal models, with no significant adverse effects.
Advantages and Limitations for Lab Experiments
MCC has several advantages for lab experiments. It is a highly specific compound that can be synthesized with high purity. It has been extensively studied for its potential applications in various fields, making it a well-known compound in the scientific community. However, the limitations of MCC include its high cost and limited availability, which may restrict its use in some experiments.
Future Directions
For research on MCC include the development of MCC-based drugs, the study of its mechanism of action, and the synthesis of MCC analogs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of MCC involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with cyclopropane-1-carboxylic acid to form the intermediate product, 2-[[4-methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-acetic acid. The intermediate product is then converted to MCC by decarboxylation. The synthesis method is highly specific and ensures the purity of the final product.
Scientific Research Applications
MCC has been extensively researched for its potential applications in various fields. One of the most significant applications of MCC is in the field of medicinal chemistry. MCC has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
2-[[4-methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-6-2-3-7(4-10(6)13(14,15)16)17-11(18)8-5-9(8)12(19)20/h2-4,8-9H,5H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOIHTSBCPYHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)
![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)

![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)


![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)